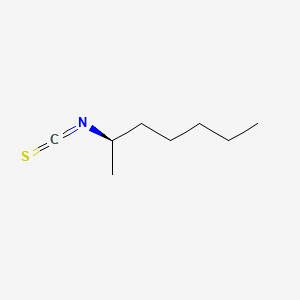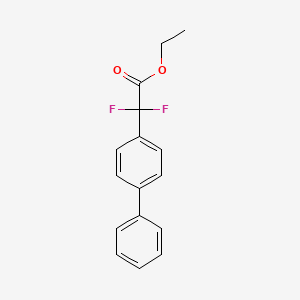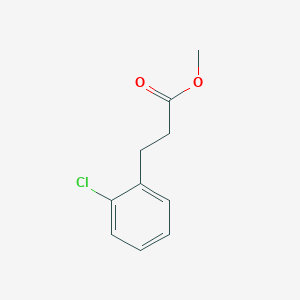
4-(Trifluoroacetyl)benzyl bromide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(Trifluoroacetyl)benzyl bromide is C9H6BrF3O . Its InChI Code is 1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis
This compound is a strong electrophile, and its reactivity is increased by the presence of trifluoroacetyl groups. It serves as a key intermediate or reagent in various synthetic pathways.Physical and Chemical Properties Analysis
This compound is a solid-crystal at ambient temperature . It has a molecular weight of 267.05 .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Self-Assembly
4-(Trifluoroacetyl)benzyl bromide and related compounds have been studied for their potential in supramolecular chemistry, particularly in the formation of one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures are significant for their applications in nanotechnology and polymer processing due to their self-assembly capabilities and the formation of complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis
In organic synthesis, this compound serves as a key intermediate or reagent in various synthetic pathways. It's utilized in the synthesis of biologically active molecules, demonstrating its versatility and importance in medicinal chemistry and drug development. The reactivity and stability of such compounds under different conditions have been thoroughly investigated to optimize synthetic routes and improve yield and selectivity (Qiu et al., 2009).
Biological Activity Studies
Derivatives of this compound have been explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties. The structure-activity relationship (SAR) studies of these compounds contribute to the development of new therapeutic agents by understanding the molecular basis of their biological effects (Ohloblina, 2022).
Environmental and Toxicological Assessments
Research has also been conducted on the environmental persistence and toxicological implications of compounds related to this compound. These studies aim to evaluate the environmental impact and safety profile of these chemicals, which is crucial for their application in various industries (Zuiderveen, Slootweg, & de Boer, 2020).
Photocatalysis and Material Science
Some studies have focused on the application of this compound derivatives in photocatalysis and material science. These compounds can be used to modify the surface properties of photocatalysts, enhancing their efficiency in environmental remediation and energy conversion processes (Wen, Xie, Chen, & Li, 2017).
Safety and Hazards
4-(Trifluoroacetyl)benzyl bromide is classified as dangerous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion with a pair of free electrons) attacks the electrophilic carbon atom attached to the bromine atom in the 4-(Trifluoroacetyl)benzyl bromide molecule . This results in the replacement of the bromine atom with the nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, as changes in pH can alter the protonation state of the nucleophiles it reacts with. Additionally, temperature can influence the rate of the reactions it participates in .
Biochemische Analyse
Biochemical Properties
4-(Trifluoroacetyl)benzyl bromide serves as a key intermediate or reagent in various synthetic pathways. It’s utilized in the synthesis of biologically active molecules, demonstrating its versatility and importance in medicinal chemistry and drug development. The reactivity and stability of such compounds under different conditions have been thoroughly investigated to optimize synthetic routes and improve yield and selectivity.
Cellular Effects
Molecular Mechanism
It is known to be a strong electrophile, suggesting that it may react with nucleophilic sites in biomolecules. This could potentially lead to changes in the structure and function of these molecules, affecting cellular processes.
Eigenschaften
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-6-1-3-7(4-2-6)8(14)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGJBWRAAZWXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)





![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)
![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)


